molecular formula C9H18N2S B14440322 1,3-Diazacycloundecane-2-thione CAS No. 75491-65-5

1,3-Diazacycloundecane-2-thione

Cat. No.: B14440322
CAS No.: 75491-65-5
M. Wt: 186.32 g/mol
InChI Key: KOECWMUURCTHHR-UHFFFAOYSA-N
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Description

1,3-Diazacycloundecane-2-thione is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both nitrogen and sulfur atoms in the ring structure imparts distinctive reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazacycloundecane-2-thione can be synthesized through various synthetic routes. One common method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate intermediate, which then undergoes cyclization to yield the desired compound . Another approach involves the use of β-chlorovinyl aldehydes as starting materials in a multicomponent reaction, where the aldehyde reacts with ammonia, sodium hydrosulfide, and a second carbonyl compound to form the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazacycloundecane-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of nitrogen and sulfur atoms in its ring structure.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Comparison with Similar Compounds

Properties

CAS No.

75491-65-5

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

1,3-diazacycloundecane-2-thione

InChI

InChI=1S/C9H18N2S/c12-9-10-7-5-3-1-2-4-6-8-11-9/h1-8H2,(H2,10,11,12)

InChI Key

KOECWMUURCTHHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCNC(=S)NCCC1

Origin of Product

United States

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